1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one moiety attached to a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONBBAXRAHFOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method includes the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability are advantageous in drug design, where it can be used to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Variations
Key Compounds :
Analysis :
- Substituent Positioning: The 3-F, 4-OCF₃ arrangement in the target compound creates a meta-para substitution pattern, inducing a dipole moment that may enhance binding to biological targets compared to para-substituted analogues like 3ea .
- Electronic Effects: Trifluoromethoxy (-OCF₃) and fluorine substituents are strongly electron-withdrawing, reducing electron density on the aromatic ring. This effect is amplified in the target compound due to adjacent substituents, contrasting with 3ea (para-OCF₃) .
Steric and Synthetic Considerations :
- The α-dimethyl groups in 3ea increase steric hindrance near the ketone, likely reducing nucleophilic attack susceptibility compared to the unbranched target compound .
- Compound 5a was synthesized with an 85% yield via coupling reactions, suggesting favorable synthetic accessibility compared to 3da (54% yield, NHC-catalyzed alkylation) .
Pharmacological and Physicochemical Implications
Solubility and Bioavailability :
Metabolic Stability :
- Fluorine and -OCF₃ groups generally enhance metabolic stability by resisting oxidative degradation. However, the biphenyl system in 5a may increase susceptibility to cytochrome P450-mediated metabolism .
Biological Activity
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known for its ability to enhance the pharmacological properties of various compounds, particularly in the fields of anti-inflammatory, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C10H8F4O2
- Molecular Weight : 236.16 g/mol
- CAS Number : 1805901-18-1
The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the trifluoromethoxy group. This group enhances lipophilicity and alters electronic properties, which can lead to increased binding affinity to biological targets, such as enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 1 | Staphylococcus aureus |
| 2 | 2 | Escherichia coli |
| 3 | 3 | Salmonella enterica |
These results suggest that this compound could potentially show similar activity, warranting further investigation.
Anticancer Properties
Fluorinated phenyl derivatives have been studied for their anticancer properties, particularly in modulating cell proliferation and apoptosis. In vitro studies indicate that such compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.
Case Study :
A study published in MDPI reported that a related compound exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, suggesting that modifications in the fluorinated structure can significantly affect potency.
Synthesis and Testing
The synthesis of this compound has been achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing trifluoromethoxy precursors.
- Cross-Coupling Reactions : Employing palladium-catalyzed methods for constructing the phenyl ring.
Following synthesis, biological testing has focused on evaluating the compound's efficacy against specific targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
